molecular formula C7H4ClIO4S B3327954 3-(Chlorosulfonyl)-4-iodobenzoic acid CAS No. 402934-49-0

3-(Chlorosulfonyl)-4-iodobenzoic acid

Cat. No.: B3327954
CAS No.: 402934-49-0
M. Wt: 346.53 g/mol
InChI Key: YSVCWSFJQFGRHI-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS 402934-49-0) is a high-purity chemical compound with the molecular formula C7H4ClIO4S and a molecular weight of 346.53 g/mol . It serves as a critical derivatization agent in advanced mass spectrometry-based research. A primary research application is its use in a novel charge-switch derivatization method for the analysis of neutral lipids, such as monoacylglycerols, diacylglycerols, and free sterols, in reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) . This derivatization approach significantly enhances the chromatographic performance and detection sensitivity of these lipids by enabling their analysis in negative ion mode, which minimizes in-source fragmentation and provides characteristic fragments for selective multiple reaction monitoring (MRM) transitions . The optimized derivatization process involves reacting with the target lipids in the presence of pyridine at 60°C for 40 minutes, leading to a substantial improvement in sensitivity with limits of detection reaching 15–25 pmol/mL for free sterols in plasma analysis . This makes this compound a valuable tool for lipidomics studies aimed at understanding the role of lipids in various disease states. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Handling should be performed with care, as it is classified as hazardous (H301-H311-H314-H331) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorosulfonyl-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVCWSFJQFGRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chlorosulfonyl 4 Iodobenzoic Acid

Established Synthetic Routes

Established methods for the synthesis of 3-(chlorosulfonyl)-4-iodobenzoic acid primarily rely on the sequential functionalization of benzoic acid precursors. These routes are characterized by directed sulfonation and iodination reactions, often with careful control of reaction conditions to ensure the desired regioselectivity.

A common strategy involves the initial chlorosulfonylation of a substituted benzoic acid, followed by iodination. For instance, the process can start with 4-chlorobenzoic acid, which is treated with chlorosulfonic acid to introduce the chlorosulfonyl group. This is typically followed by a nucleophilic substitution reaction to replace the chloro group with an iodo group. A similar procedure involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, followed by hydrolysis and subsequent reaction with sodium sulfite.

Another approach starts with 3-aminobenzoic acid. The amino group can be diazotized and then subjected to a Sandmeyer-type reaction to introduce the iodo group. Subsequent chlorosulfonylation would then yield the target molecule. The regioselectivity of these reactions is guided by the directing effects of the substituents already present on the benzene (B151609) ring.

The direct iodination of benzoic acid derivatives can also be achieved using various iodinating agents. For example, methods for the ortho-iodination of benzoic acids have been developed using potassium iodide as the iodine source in the presence of a palladium catalyst. researchgate.netresearchgate.net Similarly, iodic acid in the presence of sulfuric acid and acetic anhydride (B1165640) has been used for the iodination of various arenes. nih.gov

Table 1: Comparison of Starting Materials and Reagents for Directed Sulfonation and Iodination

Starting MaterialSulfonating/Iodinating AgentsKey Reaction StepsReference
4-Chlorobenzoic acidChlorosulfonic acid, Sodium sulfiteChlorosulfonylation, Nucleophilic substitution
Benzoic AcidPotassium Iodide, Palladium CatalystPalladium-catalyzed ortho-iodination researchgate.netresearchgate.net
ArenesIodic acid, Sulfuric acid, Acetic anhydrideElectrophilic iodination nih.gov

Sequential functionalization offers a versatile platform for synthesizing complex substituted benzenes. acs.orgnih.govresearchgate.net This strategy involves a series of reactions that introduce different functional groups in a stepwise manner. For the synthesis of this compound, a plausible sequential route could involve the initial introduction of a directing group to control the position of subsequent functionalizations. For example, a triazene (B1217601) group can be used as a directing group to facilitate C-H functionalization reactions. acs.orgnih.gov

Aryl halides are also key precursors in sequential functionalization. For instance, 3-iodobenzoic acid can be synthesized from 3-bromobenzoic acid through a halogen exchange reaction. Subsequent chlorosulfonylation would then yield the desired product. The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, provides another avenue for creating complex benzoic acid derivatives. For example, 3-phenylbenzoic acid can be synthesized from 3-iodobenzoic acid and benzeneboronic acid using a palladium catalyst. oc-praktikum.de

Table 2: Examples of Sequential Functionalization Reactions

Reaction TypeReactantsCatalyst/ReagentsProductReference
Suzuki Coupling3-Iodobenzoic acid, Benzeneboronic acidPalladium(II) chloride, Sodium hydroxide3-Phenylbenzoic acid oc-praktikum.de
C-H FunctionalizationAryltriazenyl aldehydes, AlkynesRh(I) and Rh(III) catalystsMultifunctionalized benzenes acs.orgnih.gov

Achieving the correct regiochemistry is a critical aspect of synthesizing this compound. The directing effects of the carboxyl, iodo, and chlorosulfonyl groups play a crucial role in determining the position of incoming substituents. The carboxylic acid group is a meta-director in electrophilic aromatic substitution, while the iodo group is an ortho, para-director. The chlorosulfonyl group is a strong meta-director.

The synthesis often relies on a sequence of reactions where the initial substituent directs the next functionalization. For instance, starting with a para-substituted benzoic acid derivative can facilitate the introduction of a chlorosulfonyl group at the meta-position relative to the carboxyl group. Subsequent iodination can then be directed by the existing substituents. The synthesis of triazolo[3,4-e]purine derivatives demonstrates a regioselective approach where nucleophilic substitution occurs at a specific chlorine atom over another. semanticscholar.org Similarly, the synthesis of (4-nitro-1,2,3-triazolyl)furoxans proceeds via a regioselective cycloaddition. nih.gov

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and sustainable methods. These include catalytic C-H activation and the application of green chemistry principles.

Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds, offering a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials. acs.orgmdpi.comnih.govresearchgate.net Various transition metal catalysts, including those based on palladium, rhodium, and iridium, have been developed for the ortho- and meta-C-H functionalization of benzoic acid derivatives. researchgate.netmurdoch.edu.aunih.govrsc.org

For example, copper-mediated ortho C-H sulfonylation of benzoic acid derivatives using sodium sulfinates has been achieved with high regioselectivity by employing a directing group. murdoch.edu.aursc.org Similarly, iridium-catalyzed ortho-C-H amination of benzoic acids provides a direct route to aminated analogues. nih.gov While direct C-H chlorosulfonylation and iodination of benzoic acid to produce the target molecule in a single step is still a developing area, these catalytic methods offer significant potential for future synthetic strategies.

Late-stage functionalization of complex molecules, including drug-like benzoic acids, through C-H activation is a particularly promising area. nih.gov This approach allows for the modification of bioactive molecules at a late stage of the synthesis, which can accelerate the drug discovery process.

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.orgrsc.org This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. mdpi.comnih.govbrazilianjournals.com.br

For the synthesis of benzoic acid derivatives, green approaches include the use of water as a solvent and the development of recyclable catalysts. mdpi.combrazilianjournals.com.br For example, the oxidation of aldehydes to carboxylic acids has been achieved using hydrogen peroxide as a green oxidant in the presence of a selenium-containing catalyst in water. mdpi.com The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been successfully carried out in supercritical CO2, a green solvent alternative. nih.govcabidigitallibrary.org The development of solid acid catalysts, such as graphene oxide-based materials, also offers a more sustainable alternative to traditional liquid acid catalysts for the synthesis of carboxylic acids. nih.gov

The application of these green chemistry principles to the synthesis of this compound could involve developing a catalytic process that uses a non-toxic solvent and minimizes the formation of byproducts.

Chemical Reactivity and Derivatization Strategies of 3 Chlorosulfonyl 4 Iodobenzoic Acid

Reactions Involving the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic functional group, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a wide array of sulfur-containing derivatives.

Formation of Sulfonamides and Sulfonate Esters

One of the most common transformations of aryl sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides, and with alcohols to form sulfonate esters. These reactions proceed via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the chlorosulfonyl group, leading to the displacement of the chloride ion.

The synthesis of sulfonamides from 3-(chlorosulfonyl)-4-iodobenzoic acid can be achieved by reacting it with a suitable primary or secondary amine, typically in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. This method allows for the introduction of a diverse range of substituents, leading to the formation of various N-substituted 4-iodo-3-sulfamoylbenzoic acids. nih.gov

Similarly, the formation of sulfonate esters occurs when this compound is treated with an alcohol or a phenol. nih.gov The reaction is often carried out in the presence of a base such as pyridine, which acts as a catalyst and an acid scavenger. nih.gov This strategy has been employed using the related 3-(chlorosulfonyl)benzoic acid as a derivatizing agent to attach a charged tag to alcohols for analytical purposes, highlighting the efficiency of this transformation. nih.gov

Table 1: Synthesis of Sulfonamides and Sulfonate Esters

Product Type Nucleophile General Conditions Resulting Moiety
Sulfonamide Primary/Secondary Amine (R¹R²NH) Aprotic solvent, Base (e.g., Pyridine) -SO₂NR¹R²
Sulfonate Ester Alcohol/Phenol (R-OH) Aprotic solvent, Base (e.g., Pyridine) -SO₂OR

Applications in Diazo Transfer Reactions via In Situ Sulfonyl Azide (B81097) Formation

Aryl sulfonyl chlorides are precursors to sulfonyl azides, which are key reagents in diazo transfer reactions. A common and safer approach involves the in situ formation of the sulfonyl azide by treating the sulfonyl chloride with sodium azide in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran. researchgate.net The resulting aryl sulfonyl azide can then react with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to yield a diazo compound. researchgate.net

For this compound, this would involve its reaction with sodium azide to transiently form 3-(azidosulfonyl)-4-iodobenzoic acid. This intermediate, without being isolated, could then be used to transfer a diazo group to a suitable substrate present in the reaction mixture. This method avoids the isolation of potentially explosive sulfonyl azide intermediates. nih.gov

Reductive Transformations to Sulfinic Acids or Thiols

The chlorosulfonyl group can be reduced to lower oxidation states, such as sulfinic acids (-SO₂H) or thiols (-SH). The reduction to the corresponding sulfinic acid can be achieved using reducing agents like sodium sulfite.

A more profound reduction transforms the sulfonyl chloride directly into a thiol (mercaptan). This transformation can be accomplished using strong reducing agents. For instance, a mixture of triphenylphosphine (B44618) (PPh₃) in toluene (B28343) has been shown to reduce aryl sulfonyl chlorides to the corresponding thiophenols. Another potent reagent for this conversion is zinc dust in the presence of an acid, such as sulfuric acid. These methods would convert the chlorosulfonyl group of this compound into a thiol, yielding 4-iodo-3-mercaptobenzoic acid, a valuable intermediate for further functionalization.

Reactions Involving the Iodine Moiety

The iodine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations due to the relatively weak carbon-iodine bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The iodine atom of this compound is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is generally I > Br > Cl > F, making the iodo-substituent highly susceptible to oxidative addition to a Pd(0) catalyst. wikipedia.orgucd.ie It is noteworthy that even sulfonyl chlorides can undergo Suzuki-Miyaura coupling, but their reactivity is lower than that of aryl iodides (ArI > ArSO₂Cl). researchgate.net This selectivity allows for reactions to be targeted specifically at the C-I bond while preserving the -SO₂Cl group.

Suzuki-Miyaura Reaction : This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. ucd.ie Applying this to this compound would involve reacting it with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative, respectively. This is a powerful method for constructing complex molecular scaffolds. ucd.ieresearchgate.net

Sonogashira Reaction : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgresearchgate.net The reaction of this compound with various alkynes would yield 4-alkynyl-3-(chlorosulfonyl)benzoic acid derivatives, introducing an alkyne functionality for further transformations. organic-chemistry.org

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. researchgate.net This reaction is catalyzed by a palladium complex in the presence of a base. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamic acid derivative, respectively, at position 4.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Moiety

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Biaryl or Vinyl-Aryl
Sonogashira Terminal Alkyne (R-C≡CH) Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) Aryl Alkyne
Heck Alkene (CH₂=CHR) Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted Alkene

Nucleophilic Aromatic Substitution of the Iodine Atom

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the iodine atom has an ortho-chlorosulfonyl group and a meta-carboxylic acid group. Both are strong electron-withdrawing groups that increase the electrophilicity of the ring carbons.

However, the SNAr reaction typically favors more electronegative leaving groups like fluorine. Iodine is generally a poor leaving group in SNAr reactions unless the aromatic ring is exceptionally electron-deficient or very harsh reaction conditions are employed. Therefore, while theoretically possible, the substitution of the iodine atom via an SNAr mechanism is expected to be less favorable compared to the palladium-catalyzed cross-coupling reactions.

Formation of Hypervalent Iodine Reagents

The presence of an iodine atom on the aromatic ring of this compound allows for its conversion into hypervalent iodine(III) reagents. These reagents are prized in organic synthesis for their oxidizing capabilities and their ability to participate in a wide array of transformations, serving as environmentally benign alternatives to heavy metal oxidants. libretexts.org

The general synthesis of hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes, typically involves the oxidation of the corresponding iodoarene. Common oxidizing agents for this transformation include peracetic acid, sodium perborate, or m-chloroperoxybenzoic acid (mCPBA) in acetic acid. google.com For this compound, this would theoretically lead to the formation of a (diacetoxyiodo) derivative.

Table 1: Potential Hypervalent Iodine Reagents from this compound

Reagent TypeGeneral StructurePotential Oxidizing Agent
(Diacetoxyiodo)areneArI(OAc)₂Peracetic acid, mCPBA
IodosylareneArIOHydrolysis of ArI(OAc)₂
IodoxoloneCyclic I(III) speciesIntramolecular oxidation

The intramolecular proximity of the carboxylic acid to the iodine atom in this compound also presents the intriguing possibility of forming cyclic hypervalent iodine reagents, such as iodoxolones, upon oxidation. These structures are known for their unique reactivity. The synthesis of such species would likely involve an initial oxidation of the iodide followed by an intramolecular cyclization with the carboxylic acid group.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a multitude of chemical modifications, including esterification, amidation, and conversion to more reactive acyl derivatives.

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides.

Esterification is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. bldpharm.com.tr This reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the ester product. bldpharm.com.tr A variety of alcohols, from simple alkanols to more complex polyols, can be employed, leading to a diverse library of ester derivatives. The chemoselectivity of this reaction is a key consideration, as the highly reactive chlorosulfonyl group could potentially react with the alcohol under certain conditions. However, the Fischer esterification is generally performed under acidic conditions where the sulfonyl chloride is relatively stable towards nucleophilic attack by alcohols.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. rsc.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, prior to reaction with the amine. masterorganicchemistry.com Similar to esterification, the chemoselective amidation of the carboxylic acid in the presence of the chlorosulfonyl group is crucial. The choice of coupling agent and reaction conditions can be optimized to favor the formation of the desired amide. doubtnut.com

Table 2: Examples of Esterification and Amidation of this compound

ReactionReagents and ConditionsProduct
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl 3-(chlorosulfonyl)-4-iodobenzoate
AmidationBenzylamine, DCC, CH₂Cl₂N-Benzyl-3-(chlorosulfonyl)-4-iodobenzamide

The carboxylic acid can be transformed into more reactive acylating agents, namely acid halides and anhydrides, which are valuable intermediates in organic synthesis.

The most common method for the synthesis of an acid chloride from a carboxylic acid is the reaction with thionyl chloride (SOCl₂). researchgate.netnih.govnist.govgoogle.com This reaction is typically efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. researchgate.net Given the presence of the chlorosulfonyl group, the reaction conditions would need to be carefully controlled to prevent any unwanted side reactions.

Acid anhydrides can be prepared from carboxylic acids through various methods. One common approach involves the reaction of an acid chloride with the sodium salt of a carboxylic acid. researchgate.net Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent. For this compound, the formation of a symmetrical anhydride (B1165640) would yield a molecule with two reactive acylating centers.

The removal of the carboxylic acid group via decarboxylation can be a useful synthetic strategy. The ease of decarboxylation of benzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.net Generally, benzoic acids with electron-donating groups in the ortho or para positions undergo decarboxylation more readily. researchgate.net

For this compound, the presence of the electron-withdrawing chlorosulfonyl and iodo groups would likely make decarboxylation more challenging under standard thermal conditions. researchgate.net However, specific methods for the decarboxylation of halogenated aromatic carboxylic acids have been developed, which often involve heating in the presence of water or in the presence of a base like a tertiary amine. wikipedia.org Oxidative decarboxylation, mediated by radicals, is another potential pathway. researchgate.netorganic-chemistry.orgbham.ac.uk

Synergistic Reactivity and Chemo-Orthogonal Functionalization

The presence of three distinct functional groups on the same aromatic ring opens up possibilities for synergistic reactivity and chemo-orthogonal functionalization. Orthogonal protection is a strategy that allows for the selective deprotection and reaction of one functional group in the presence of others.

For this compound, a potential chemo-orthogonal strategy could involve:

Protection of the carboxylic acid: The carboxylic acid could be protected as an ester (e.g., a benzyl (B1604629) ester) which can be removed under specific conditions (e.g., hydrogenolysis) that would not affect the other functional groups. libretexts.org

Reaction of the chlorosulfonyl group: The highly reactive chlorosulfonyl group can be reacted with a nucleophile (e.g., an amine to form a sulfonamide).

Reaction of the iodo group: The iodo group can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to form new carbon-carbon or carbon-heteroatom bonds.

Deprotection of the carboxylic acid: Finally, the protecting group on the carboxylic acid can be removed to reveal the free acid for further transformations.

This stepwise and selective functionalization allows for the construction of complex molecules with precise control over the substitution pattern. The ability to perform these reactions in a specific order without interfering with other reactive sites is a testament to the principles of modern synthetic chemistry. bham.ac.uk

Advanced Research Applications in Chemical Disciplines

Utility as a Precursor in Complex Organic Synthesis

The presence of three distinct functional groups—carboxylic acid, chlorosulfonyl, and iodo groups—renders 3-(Chlorosulfonyl)-4-iodobenzoic acid a highly valuable precursor in the field of complex organic synthesis. These groups can be selectively addressed under different reaction conditions, enabling the construction of a wide array of intricate molecular structures.

Construction of Diverse Heterocyclic and Polycyclic Architectures

The reactivity of the chlorosulfonyl and carboxylic acid moieties, coupled with the potential for cross-coupling reactions at the iodo position, makes this compound a powerful tool for the synthesis of diverse heterocyclic and polycyclic systems. The chlorosulfonyl group can readily react with amines to form sulfonamides, a common scaffold in medicinal chemistry. For instance, in a manner analogous to the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, which yields 1,2,4-benzothiadiazine 1,1-dioxides, the chlorosulfonyl group of this compound can be utilized to construct sulfur-containing heterocycles.

Furthermore, the strategic placement of the functional groups allows for sequential reactions to build more complex ring systems. For example, a commercially available compound with a similar arrangement of reactive sites, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile building block for the solid-phase synthesis of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and benzodiazepinediones. This parallel suggests the significant potential of this compound in combinatorial chemistry for the generation of libraries of diverse heterocyclic compounds. The synthesis of tetrazole and azitidinene compounds, which are important heterocyclic motifs in pharmaceuticals, can also be envisioned starting from this precursor.

Synthesis of Multifunctional Scaffolds and Advanced Intermediates

The differential reactivity of the functional groups in this compound allows for its use in the synthesis of multifunctional scaffolds and advanced intermediates. The chlorosulfonyl group can be selectively reacted with nucleophiles, leaving the carboxylic acid and iodo group available for subsequent transformations. This stepwise approach is crucial in the construction of complex molecules where protecting groups might otherwise be required.

An example of its utility can be inferred from the use of (chlorosulfonyl)benzenesulfonyl fluorides as versatile building blocks for combinatorial chemistry. These building blocks allow for the creation of large libraries of compounds by selectively modifying the sulfonyl chloride function. Similarly, this compound can serve as a foundational molecule for the parallel synthesis of diverse compound libraries. For instance, reaction of the chlorosulfonyl group with a panel of amines, followed by esterification of the carboxylic acid and a Suzuki or Sonogashira coupling at the iodo position, can rapidly generate a three-dimensional library of multifunctional molecules. The synthesis of N-acyl-α-amino acid derivatives, which are important intermediates in drug discovery, can also be achieved by reacting the chlorosulfonyl moiety with an amino acid.

Applications in Analytical Chemistry Methodologies

The unique chemical properties of this compound have led to its application in the development of novel analytical methodologies, particularly in the realm of mass spectrometry and chromatography.

Development of Charge-Switch Derivatization Agents for Mass Spectrometry (e.g., for RP-UHPLC/MS/MS analysis)

A significant application of a closely related compound, 3-(chlorosulfonyl)benzoic acid, is in the development of charge-switch derivatization agents for sensitive analysis by reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS). nih.gov This novel derivatization strategy involves the reaction of the chlorosulfonyl group with hydroxyl-containing analytes, such as acylglycerols, sterols, and prenols, to form sulfonic esters. nih.gov This derivatization introduces a negatively charged benzoic acid moiety, which allows for the detection of these molecules in the negative ion mode of the mass spectrometer. nih.gov

This "charge-switch" to the negative ion mode offers several advantages, including higher ionization efficiency, reduced in-source fragmentation, and the formation of diagnostic fragment ions, which collectively lead to significantly higher sensitivity. nih.gov Although the original research utilized 3-(chlorosulfonyl)benzoic acid, the presence of the iodine atom in this compound would not hinder this application and could potentially offer an additional isotopic signature for identification purposes. The reaction mechanism involves the formation of a sulfonic ester in the presence of a base like pyridine (B92270). nih.gov

Table 1: Optimized Derivatization Conditions for Charge-Switch Agent
ParameterOptimized Condition
Derivatization Agent3-(Chlorosulfonyl)benzoic acid
SolventAcetonitrile (B52724)
BasePyridine
Temperature60 °C
Time40 min

Enhancement of Chromatographic Separation and Detection Efficiency

The enhanced detection efficiency stems from the increased ionization efficiency and the directed fragmentation pathways upon derivatization. For example, the derivatized lipids show characteristic neutral losses and product ions that can be used for highly specific and sensitive selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments in tandem mass spectrometry. nih.gov This leads to significantly lower limits of detection, enabling the quantification of low-abundance lipid species in complex biological matrices like human plasma. nih.gov

Role in Materials Science and Supramolecular Chemistry

The multifunctional nature of this compound suggests its potential as a versatile building block in the fields of materials science and supramolecular chemistry. The presence of a carboxylic acid group makes it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, and they have applications in gas storage, separation, and catalysis. The carboxylic acid group can coordinate to metal centers, while the chlorosulfonyl and iodo groups can serve as reactive handles for post-synthetic modification of the MOF, allowing for the introduction of new functionalities.

In the realm of supramolecular chemistry, this compound possesses functional groups that can participate in a variety of non-covalent interactions. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming robust supramolecular synthons. Furthermore, the iodine atom can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, and it has become a powerful tool for the rational design of crystal structures and functional materials. The interplay of hydrogen bonding and halogen bonding could lead to the formation of complex and predictable supramolecular assemblies. While the direct use of this compound in these fields is not yet widely reported, its structural motifs are highly suggestive of its potential for creating novel functional materials and supramolecular architectures.

Table 2: Potential Non-Covalent Interactions of this compound
Functional GroupPotential Non-Covalent Interaction
Carboxylic AcidHydrogen Bonding (Donor and Acceptor)
IodineHalogen Bonding (Donor)
Aromatic Ringπ-π Stacking

Design of Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable and are largely dictated by the choice of the organic linker. While this compound can theoretically act as a primary linker through its carboxylate group, its most significant potential in MOF chemistry lies in its capacity for post-synthetic modification (PSM).

PSM is a powerful technique where a pre-assembled MOF is chemically altered to introduce new functionalities without disrupting the framework's integrity. researchgate.netsemanticscholar.orgnih.gov The chlorosulfonyl group (-SO₂Cl) on the this compound linker is a highly reactive handle for such modifications.

Detailed Research Findings:

The chlorosulfonyl moiety can readily react with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. rsc.org This reactivity allows for the covalent attachment of a wide range of functional molecules to the MOF's internal surface. For instance, a MOF constructed with a linker containing a chlorosulfonyl group could be post-synthetically modified by introducing primary or secondary amines, thereby grafting specific functional groups onto the framework. rsc.org

This approach offers several advantages:

Introduction of Diverse Functionalities: A broad spectrum of chemical functionalities, including catalytic sites, recognition motifs, or stimuli-responsive groups, can be incorporated into the MOF structure.

Tailored Pore Environments: The chemical and physical properties of the MOF's pores can be precisely tuned to enhance selectivity for specific guest molecules in applications like gas separation or sensing.

Hierarchical Complexity: PSM allows for the creation of complex, multifunctional materials that would be difficult to achieve through direct synthesis. semanticscholar.org

The general scheme for such a post-synthetic modification is depicted below:

Table 1: Post-Synthetic Modification Reaction

Reactant 1 (within MOF)Reactant 2 (solution)Product (functionalized MOF)
MOF-Linker-SO₂ClR-NH₂ (Amine)MOF-Linker-SO₂NH-R (Sulfonamide)
MOF-Linker-SO₂ClR-OH (Alcohol)MOF-Linker-SO₃-R (Sulfonate Ester)

This table illustrates the general reaction pathways for the post-synthetic modification of a MOF containing a chlorosulfonyl-functionalized linker.

The presence of the iodo group on the linker can also be exploited. While not as reactive as the chlorosulfonyl group for PSM, the iodine atom can participate in various cross-coupling reactions, offering another layer of potential functionalization. Furthermore, the inherent properties of iodine, such as its high electron density, could influence the electronic properties of the resulting MOF.

Precursor for Advanced Polymer and Electronic Materials

The distinct functional groups of this compound also make it a promising precursor for the synthesis of advanced polymers and materials with interesting electronic properties.

Detailed Research Findings:

Polymer Synthesis:

The chlorosulfonyl group can serve as a versatile reactive site in polymerization reactions. For example, it can be used in the synthesis of polythioesters . These polymers are known for their biodegradability and unique optical and mechanical properties. nih.govnih.gov The reaction of a dithiol with a molecule containing two chlorosulfonyl groups would lead to the formation of a polythioester. While this compound is monofunctional with respect to the chlorosulfonyl group, it could be used as a chain-terminating agent or to introduce specific end-group functionalities. Alternatively, a di-chlorosulfonylated derivative could serve as a monomer.

Furthermore, sulfonyl chlorides are known to act as efficient initiators for living radical polymerization . cmu.edukaust.edu.saresearchgate.net This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and complex architectures, such as star polymers. cmu.edukaust.edu.sa The use of an initiator derived from this compound could lead to polymers with a specific iodo- and carboxy-functionalized terminus.

Electronic Materials:

The presence of iodine in the aromatic structure is of particular interest for electronic materials. Aromatic iodo compounds have been investigated for their role in enhancing electronic conductivity . aip.orgmdma.ch Molecular complexes of aromatic hydrocarbons with iodine have been shown to exhibit significantly higher electronic conductivity compared to their non-iodinated counterparts. aip.org

Polymers derived from this compound could therefore possess interesting semiconducting properties. The heavy iodine atom can facilitate inter-chain electronic interactions, which is crucial for charge transport in organic electronic devices. The carboxylic acid and sulfonamide/sulfonate ester groups (after reaction of the chlorosulfonyl group) can also influence the polymer's solubility, processability, and morphology, all of which are critical factors in the performance of electronic materials.

Table 2: Potential Polymer Architectures from this compound Derivatives

Polymer TypeMonomer/Initiator Role of DerivativeKey Feature
PolythioesterMonomer (di-chlorosulfonylated derivative)Biodegradability, optical properties
Functional PolymerInitiator (for living radical polymerization)Controlled molecular weight, specific end-group
Conductive PolymerMonomer (after modification of functional groups)Enhanced electronic conductivity due to iodine

This table outlines potential routes to advanced polymers utilizing derivatives of this compound.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis for Compound Identification and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In a ¹H NMR spectrum of 3-(Chlorosulfonyl)-4-iodobenzoic acid, the aromatic region would be of primary interest. The benzene (B151609) ring has three protons, and their chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing carboxylic acid and chlorosulfonyl groups, and the iodo group. The proton positioned between the carboxylic acid and chlorosulfonyl groups would likely appear as a doublet, shifted downfield due to the anisotropic effects of the adjacent carbonyl and sulfonyl groups. The other two protons would also exhibit splitting patterns, likely as a doublet and a doublet of doublets, based on their coupling with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at the most downfield position, typically in the range of 165-185 ppm. The carbons directly bonded to the iodine, sulfur, and the carbonyl group would also have characteristic chemical shifts influenced by the electronegativity and magnetic properties of these atoms.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H10-13SingletCarboxylic acid proton
¹H8.0-8.5MultipletAromatic protons
¹³C165-185SingletCarboxylic acid carbon
¹³C120-150SingletAromatic carbons

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The S=O stretches of the sulfonyl chloride group would typically appear as two strong bands in the regions of 1370-1400 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). The C-I bond would exhibit a stretching vibration at lower frequencies, generally in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also visible in Raman, the S=O and C-I stretches often give strong and easily identifiable signals, aiding in the confirmation of these functional groups.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak or not observed
C=O (Carboxylic Acid)~1700 (strong)~1700 (medium)
S=O (Sulfonyl Chloride)1370-1400 (asymmetric, strong), 1170-1190 (symmetric, strong)Strong
C-I< 600Strong

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound (C₇H₄ClIO₄S), HRMS would provide a precise mass measurement, which can be used to confirm its molecular formula. researchgate.net The isotopic pattern observed in the mass spectrum would also be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and sulfur (with its ³²S, ³³S, and ³⁴S isotopes). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by showing the loss of specific groups like -OH, -COOH, -SO₂Cl, or I.

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint for a specific crystalline phase. For this compound, a PXRD pattern would confirm whether the material is crystalline or amorphous. If the compound exhibits polymorphism (the ability to exist in multiple crystalline forms), PXRD would be essential for identifying and distinguishing between the different polymorphs, each of which would have a unique diffraction pattern.

Conformational Analysis and Molecular Geometry Determination

The conformational landscape and precise molecular geometry of this compound are primarily understood through computational modeling and analysis of its structural features. nih.gov Detailed experimental data from techniques such as single-crystal X-ray diffraction or in-depth solution-phase NMR studies are not extensively available in public literature. However, an analysis of its computed 3D structure provides significant insights into the spatial arrangement of its constituent atoms and functional groups. nih.gov

The molecule consists of a 1,2,4-trisubstituted benzene ring. The conformational flexibility of this compound is mainly associated with the rotation around the single bonds connecting the carboxylic acid and chlorosulfonyl groups to the aromatic ring. These rotations determine the orientation of these groups relative to the plane of the benzene ring.

The molecular geometry is defined by the bond lengths, bond angles, and dihedral (torsion) angles between the atoms. While experimentally determined values are not available, computed data provides a reliable approximation of these parameters. The benzene ring is expected to be largely planar, with the substituents causing minor deviations. The spatial arrangement of the chlorosulfonyl and carboxylic acid groups is influenced by steric hindrance and electronic interactions between them and the bulky iodine atom at the adjacent position.

The orientation of the hydroxyl group of the carboxylic acid and the chlorine atom of the chlorosulfonyl group are key conformational features. In the computed models, the molecule adopts a conformation that minimizes steric repulsion between the adjacent substituents.

Below are tables of computed geometric parameters for this compound, which are essential for a quantitative description of its structure. nih.gov

Table 1: Selected Computed Bond Lengths

BondLength (Å)
C-S1.77
S=O (1)1.43
S=O (2)1.43
S-Cl2.06
C-I2.10
C-C (aromatic)~1.39-1.41
C-C (carboxyl)1.49
C=O (carboxyl)1.21
C-O (carboxyl)1.36
O-H (carboxyl)0.97

Data is based on computed values from publicly available chemical databases. nih.gov

Table 2: Selected Computed Bond Angles

AngleAngle (°)
O=S=O121.5
O=S-Cl107.5
O=S-C107.8
Cl-S-C102.5
C-C-S120.0
C-C-I120.0
C-C-C (aromatic)~120
C-C-COOH120.0
O=C-O (carboxyl)123.0
C-O-H (carboxyl)109.5

Data is based on computed values from publicly available chemical databases. nih.gov

Table 3: Key Computed Torsion Angles

Torsion Angle (Atoms)Angle (°)
C-C-S-Cl~60-90
C-C-C-O (carboxyl)~0 or 180

These values represent the likely staggered or planar orientations of the substituent groups relative to the benzene ring based on computational models. nih.gov

The analysis of these computed parameters indicates a structure where the bulky chlorosulfonyl and iodo groups likely force the carboxylic acid group to adopt a specific rotational conformation to minimize steric strain. Further experimental validation would be necessary to confirm these computationally derived geometric details.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(chlorosulfonyl)-4-iodobenzoic acid. These calculations can elucidate the distribution of electrons within the molecule, which is key to its stability and reactivity.

A primary focus of such studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, the presence of electron-withdrawing groups—the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups—and the iodine atom significantly influences its electronic properties. These groups tend to lower the energy of the molecular orbitals. DFT calculations would likely reveal a significant HOMO-LUMO gap, suggesting good chemical stability. researchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity. scispace.com These parameters provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (IP) -EHOMO The energy required to remove an electron. scispace.com
Electron Affinity (EA) -ELUMO The energy released when an electron is added. scispace.com
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom in a molecule to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO)/2 Indicates the possibility of a chemical reaction. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1/(2η) The reciprocal of hardness, indicating reactivity. nih.gov

| Electrophilicity Index (ω) | μ²/ (2η) | Measures the propensity of a species to accept electrons. |

This table is generated based on established formulas in computational chemistry. Specific values for this compound would require dedicated DFT calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, researchers can identify the most likely mechanism, including the structures of intermediates and, crucially, transition states. rsc.org

A relevant example is the derivatization reaction where the sulfonyl chloride group of a similar compound, 3-(chlorosulfonyl)benzoic acid, reacts with hydroxyl groups of other molecules. nih.gov A computational study of this type of reaction with this compound would involve modeling the nucleophilic attack on the sulfur atom of the chlorosulfonyl group.

The process would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an alcohol) and the final product are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure on the reaction pathway. researchgate.netresearchgate.net This is the highest energy point connecting the reactants and products and its geometry reveals the nature of the bond-making and bond-breaking processes.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and the products on the potential energy surface.

These studies provide activation energies, which are critical for understanding reaction rates and conditions. For instance, the reaction of the chlorosulfonyl group is fundamental to its use as a derivatizing agent for analytical purposes. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would show the effect of the three different substituents on the chemical shifts of the aromatic protons and carbons. A good linear correlation between the experimental and calculated shifts is generally expected. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to the atomic coordinates. iosrjournals.org These calculations provide the frequencies and intensities of the vibrational modes of the molecule. This allows for the assignment of specific absorption bands in the experimental spectra to particular molecular motions, such as the C=O stretch of the carboxylic acid, the symmetric and asymmetric stretches of the SO₂ group, and the C-I stretch.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Experimental Range (cm⁻¹) Predicted Value (cm⁻¹)
Carboxylic Acid (-COOH) O-H Stretch 3300 - 2500 Value requires calculation
C=O Stretch 1725 - 1700 Value requires calculation
Sulfonyl Chloride (-SO₂Cl) Asymmetric SO₂ Stretch 1390 - 1370 Value requires calculation
Symmetric SO₂ Stretch 1180 - 1160 Value requires calculation

This table presents typical experimental frequency ranges. Specific predicted values for this compound would be obtained from quantum chemical frequency calculations.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a larger system containing many molecules over time. mdpi.com MD simulations can provide detailed insight into the intermolecular interactions of this compound in different environments, such as in a crystal lattice or in solution. mdpi.com

Key interactions that could be investigated for this molecule include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations can reveal the dynamics and stability of the characteristic dimeric structures formed by carboxylic acids in the solid state and in nonpolar solvents. researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. The study of the solid-state structure of 4-iodobenzoic acid has shown the presence of intermolecular iodine-iodine interactions. researchgate.net MD simulations could explore the strength and geometry of such interactions for this compound.

Dipole-Dipole Interactions: The highly polar chlorosulfonyl group will contribute significantly to intermolecular dipole-dipole interactions, influencing the packing of the molecule in the solid state and its solvation properties.

By simulating a system containing many molecules of this compound, MD can be used to predict bulk properties like density, heat of vaporization, and the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. mdpi.com

Prediction of Synthetic Accessibility and Reaction Pathways

The feasibility of synthesizing a molecule like this compound can be assessed computationally. Modern approaches use machine learning and knowledge-based systems to predict synthetic accessibility (SA). nih.govnih.gov These tools analyze a molecule's structure and compare its fragments to databases of known compounds and reactions. chemrxiv.org

Several scoring functions have been developed to quantify synthetic accessibility:

SAScore (Synthetic Accessibility Score): This score is based on the analysis of fragments and their frequency of occurrence in a large database of known molecules, penalizing for non-standard structural features. nih.gov

SCScore (Synthetic Complexity Score): This model is trained on data from chemical reactions to predict the number of reaction steps required for a synthesis. nih.gov

SYBA (SYnthesis and BAYesian Accessibility): This is a classification model that categorizes molecules as either "easy-to-synthesize" or "hard-to-synthesize" based on a Bayesian model. nih.gov

For this compound, these tools would likely indicate a moderate to high level of synthetic complexity due to the presence of three distinct and reactive functional groups on the benzene (B151609) ring, which would require careful control of regioselectivity during synthesis.

Furthermore, computational tools for retrosynthetic analysis can propose potential reaction pathways. sccj.net These programs break down the target molecule into simpler, commercially available precursors by applying known chemical transformations in reverse. For this compound, a likely retrosynthetic disconnection would involve the chlorosulfonation of 4-iodobenzoic acid, or the iodination of 3-sulfobenzoic acid followed by chlorination.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(chlorosulfonyl)-4-iodobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of 4-iodobenzoic acid. Chlorosulfonic acid (ClSO₃H) is the preferred reagent due to its ability to introduce the chlorosulfonyl group regioselectively at the meta position relative to the iodine substituent. Reaction conditions must maintain temperatures below 50°C to prevent iodine displacement, a side reaction common under harsh conditions. Post-reaction, quenching with ice water followed by recrystallization in ethanol-water mixtures yields the pure product .

Q. How can researchers purify this compound to achieve high purity for biological assays?

  • Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) effectively removes unreacted starting materials. For further purification, recrystallization in a 1:3 ethanol-water mixture is recommended. Purity can be confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 254 nm .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR in DMSO-d₆ shows characteristic deshielded aromatic protons (δ 8.2–8.5 ppm for H-2 and H-6) and a carboxylic acid proton (δ 13.1 ppm). ¹³C NMR confirms the chlorosulfonyl group (δ 120–125 ppm for S=O carbons).
  • Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M-H]⁻ at m/z 348.84 (calculated for C₇H₃ClIO₄S).
  • X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms the absence of positional isomers .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorosulfonation of 4-iodobenzoic acid be addressed to avoid byproducts?

  • Methodological Answer : The iodine substituent at the para position directs electrophilic substitution to the meta (3rd) position. However, competing sulfonation at ortho positions may occur if reaction temperatures exceed 50°C. To mitigate this, use a stoichiometric excess of chlorosulfonic acid (1.5–2.0 equivalents) and maintain slow addition over 1–2 hours. Monitoring via TLC (silica, hexane:ethyl acetate 3:1) ensures reaction progress .

Q. What strategies prevent hydrolysis of the chlorosulfonyl group during storage or experimental workflows?

  • Methodological Answer : The chlorosulfonyl group is highly moisture-sensitive. Store the compound under anhydrous conditions (e.g., sealed with molecular sieves in a desiccator). For reactions requiring aqueous media, generate the chlorosulfonyl derivative in situ using 4-iodobenzoic acid and ClSO₃H, followed by immediate use in downstream reactions (e.g., sulfonamide formation with amines) .

Q. How can computational tools aid in predicting reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution at the chlorosulfonyl group. Tools like Reaxys or SciFinder leverage reaction databases to propose feasible routes for synthesizing sulfonamides or sulfonate esters. For example, coupling with thiols via SN2 mechanisms is predicted to proceed with ΔG‡ < 25 kcal/mol under mild conditions .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conflicting solubility profiles (e.g., in DMSO vs. chloroform) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify melting point variations (>5°C differences suggest polymorphism). Solubility studies should standardize solvent purity and temperature (e.g., 25°C ± 0.1). For polar solvents, Hansen solubility parameters (δD, δP, δH) correlate with experimental data to validate theoretical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.